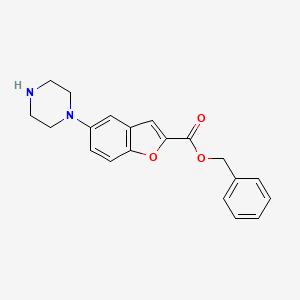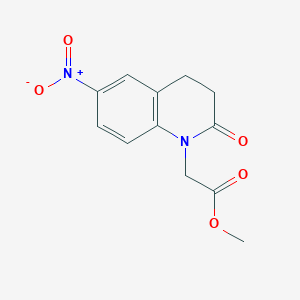
2-(2,6-Diaminohexanoylamino)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine and aspartic acid, which are essential amino acids. Its structure includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid typically involves the coupling of lysine and aspartic acid derivatives. The process begins with the protection of the amino groups of lysine and aspartic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or active esters, which facilitate the formation of the peptide bond between the two amino acids. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allows for easy purification and handling of intermediates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino groups in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions to oxidize the amino groups.
Reduction: Lithium aluminum hydride or borane can be used to reduce the carboxylic acid group.
Substitution: Electrophiles such as acyl chlorides or isocyanates can react with the amino groups to form substituted derivatives.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid is used as a building block for the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study the role of lysine and aspartic acid residues in proteins. It can be incorporated into synthetic peptides to investigate the effects of specific amino acid substitutions on protein structure and function.
Medicine: In medicine, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid derivatives are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability or bioactivity, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable peptide bonds makes it valuable for the synthesis of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, this compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Lysine: An essential amino acid with a similar structure but lacking the aspartic acid moiety.
Aspartic Acid: Another essential amino acid that forms the basis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid.
Glutamic Acid: Similar to aspartic acid but with an additional methylene group in the side chain.
Uniqueness: The uniqueness of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid lies in its combined features of lysine and aspartic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-(2,6-diaminohexanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)


![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)
